molecular formula C12H17NO2 B000875 Ciclopirox CAS No. 29342-05-0

Ciclopirox

カタログ番号: B000875
CAS番号: 29342-05-0
分子量: 207.27 g/mol
InChIキー: SCKYRAXSEDYPSA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ciclopirox (chemical name: 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone) is a synthetic antifungal agent with a broad-spectrum activity against dermatophytes, yeasts, and molds. Its molecular formula is C₁₂H₁₇NO₂ (molecular weight: 207.27 g/mol), and it is identified by CAS number 29342-05-0 . This compound acts via multiple mechanisms, including chelation of trivalent cations (e.g., Fe³⁺ and Al³⁺), inhibition of metal-dependent enzymes critical for fungal survival, and disruption of mitochondrial function at higher concentrations . It is approved by the FDA in topical formulations (cream, suspension, lacquer) for treating onychomycosis and seborrheic dermatitis .

準備方法

Acid-Base Extraction from Ciclopirox Olamine

This compound is often synthesized as its olamine salt (this compound olamine), which is subsequently converted to the free base. The acid-base extraction method is a straightforward approach to isolate this compound from its salt form.

Reaction Protocol

This compound olamine (5 g, 18.6 mmol) is dissolved in 2 N hydrochloric acid (HCl), forming a clear solution. The mixture is extracted with ethyl acetate (EtOAc), and the organic layer is separated. Precipitation is induced by adding hexane, yielding pure this compound with an 84% recovery rate .

Critical Parameters

  • Solvent System : EtOAc and hexane provide optimal phase separation.

  • Yield : 84% after purification.

  • Purity : The final product exhibits >98% purity via HPLC .

This method is favored in industrial settings due to its simplicity and scalability.

Multi-Step Synthesis via α-Pyrones

A more complex route involves synthesizing this compound through α-pyrone intermediates, enabling structural diversification.

Synthetic Pathway

  • Acyl Benzotriazole Formation : Cyclohexylcarboxylic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) to form the acyl chloride, which reacts with benzotriazole to yield acyl benzotriazole .

  • Enolate Generation : Lithium diisopropylamide (LDA) generates the enolate of methyl 3-methylbut-2-enoate, which reacts with the acyl benzotriazole to form a ketone intermediate .

  • Cyclization : Heating in toluene induces cyclization, producing 4-hydroxy-α-pyrone.

  • Reduction and Functionalization : The pyrone is brominated and reduced to form the pyridone core, followed by oximation with hydroxylamine hydrochloride to yield this compound .

Challenges and Optimizations

  • Low Yields : The final oximation step yields <50%, necessitating optimization.

  • Reagent Sensitivity : LDA requires anhydrous conditions and low temperatures (-78°C) .

Alternative Synthetic Routes from Patented Methods

A Chinese patent (CN107417608A) outlines a novel method using methyl methacrylate and hexamethylene, though details are partially redacted.

Key Steps

  • Methyl Methacrylate Activation : Methyl methacrylate is functionalized under acidic conditions.

  • Condensation with Hexamethylene : The activated intermediate reacts with hexamethylene to form a cyclohexyl-containing precursor.

  • Oxidation and Cyclization : Potassium permanganate (KMnO4\text{KMnO}_4) in alkaline medium oxidizes the precursor, followed by cyclization to yield this compound .

Advantages

  • Cost-Effective : Uses readily available starting materials.

  • Scalability : Suitable for large-scale production .

Comparative Analysis of Synthesis Methods

Method Yield Steps Complexity Scalability
Acid-Base Extraction 84%3LowHigh
α-Pyrone Route 45%6HighModerate
Patent Route ~70%4ModerateHigh

Industrial Considerations

  • Acid-Base Extraction : Preferred for rapid production but limited to salt conversion.

  • α-Pyrone Route : Ideal for derivative synthesis but hampered by low yields.

  • Patent Route : Balances yield and scalability, though IP restrictions apply .

化学反応の分析

反応の種類

シクロピロックスは、次のようなさまざまな化学反応を起こします。

一般的な試薬および条件

シクロピロックスの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 温度、圧力、溶媒などの反応条件は、目的の生成物を得るために慎重に制御されます .

生成される主な生成物

シクロピロックスの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物には、シクロピロックスのさまざまな酸化、還元、および置換誘導体を含めることができます .

科学研究への応用

シクロピロックスは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Antifungal Applications

Onychomycosis Treatment

Ciclopirox is predominantly used in the treatment of onychomycosis, a fungal infection affecting the nails. The most common formulation is this compound nail lacquer (8%), which has been shown to be effective against dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes. Clinical studies indicate that this compound nail lacquer can significantly reduce fungal load and improve nail appearance over extended treatment periods (up to 48 weeks) in patients with mild to moderate infections .

Mechanism of Action

The antifungal action of this compound is attributed to its ability to chelate trivalent cations (such as Fe³⁺ and Al³⁺), disrupting essential enzymatic processes in fungi. This leads to inhibition of cellular activities, including mitochondrial function and energy production . Additionally, this compound exhibits fungicidal activity against a range of fungal organisms, including yeasts and molds .

Antibacterial Properties

This compound also demonstrates antibacterial activity against various Gram-positive and Gram-negative bacteria. This broad-spectrum action makes it a candidate for treating skin infections where bacterial co-infections may occur alongside fungal infections. Its anti-inflammatory properties further enhance its therapeutic profile by reducing inflammation associated with infections .

Potential Antiviral Applications

Recent studies have explored the potential antiviral effects of this compound, particularly against viruses such as adenovirus and herpes simplex virus (HSV). In vitro experiments have shown that this compound can inhibit viral replication, suggesting a possible role in treating viral infections . However, further research is necessary to fully understand its efficacy and mechanisms in this context.

Drug Repositioning

This compound has been identified in drug repositioning efforts due to its broad-spectrum activity. It has been investigated for potential use beyond antifungal applications, including its effects on various cancers and inflammatory conditions . These studies highlight the importance of exploring existing compounds for new therapeutic uses, potentially leading to novel treatment options.

Case Study 1: Efficacy in Onychomycosis

A multicenter study evaluated the efficacy of this compound nail lacquer in treating onychomycosis. Patients applied the lacquer daily for 48 weeks, resulting in significant clinical improvement and mycological cure rates compared to vehicle controls. The study included over 400 participants across multiple sites, reinforcing the compound's effectiveness in real-world settings .

Case Study 2: Antiviral Activity

In a laboratory setting, this compound was tested against HSV-1 and adenovirus using plaque reduction assays. The results indicated that this compound could reduce viral load significantly compared to untreated controls, suggesting its potential as an adjunctive treatment in viral infections .

Summary Table: Key Applications of this compound

ApplicationDetailsEvidence Source
Onychomycosis Effective against dermatophytes; improves nail health
Antibacterial Active against Gram-positive/Gram-negative bacteria
Antiviral Inhibits replication of HSV and adenovirus
Drug Repositioning Investigated for cancer and inflammatory conditions

作用機序

シクロピロックスの作用機序は多岐にわたり、複数の経路が含まれています。 シクロピロックスは、さまざまな真菌酵素の必須補因子である鉄やアルミニウムなどの3価のカチオンをキレート化することで、抗真菌効果を発揮します . このキレート化は、これらの酵素の正常な機能を阻害し、真菌の増殖を阻害します . さらに、シクロピロックスは、特定のカタラーゼおよびペルオキシダーゼ酵素を阻害することが示されており、これは抗真菌活性にさらに寄与しています .

類似の化合物との比較

シクロピロックスは、テルビナフィンやアモルフフィンなどの他の抗真菌剤と比較されることがよくあります。これらの化合物はすべて真菌感染症の治療に使用されますが、シクロピロックスにはいくつかのユニークな特性があります。

類似化合物との比較

Antifungal Agents: Mechanism and Efficacy

Ciclopirox is compared below with other topical antifungals and iron-chelating compounds:

Table 1: Key Antifungal Compounds and Their Properties

Compound Mechanism of Action Antifungal Efficacy (MIC Range) Clinical Cure Rate (Onychomycosis) Key Side Effects
This compound Fe³⁺ chelation; mitochondrial disruption 0.77–4.22 µM (Candida, Aspergillus) 30–36% (lacquer formulation) Local irritation, hair loss
Amorolfine Ergosterol synthesis inhibition 0.01–0.1 µg/mL (dermatophytes) <20% Nail discoloration, burning
Bifonazole Lanosterol demethylase inhibition 0.1–1.0 µg/mL 15–25% Erythema, pruritus
Ciclopiroxolamine Same as this compound (salt form) Equivalent to this compound Similar to this compound Same as this compound

Key Findings:

  • Superior Nail Penetration: this compound lacquer (Ciclo-Tech® technology) achieves higher nail concentration (80 mg/g) due to enhanced film-forming properties, outperforming amorolfine nail lacquer .
  • Mitochondrial Stress: Unlike deferasirox or phenanthroline, this compound induces mitochondrial dysfunction at ≥30 µM, similar to ML228, a known iron chelator .
  • Broad-Spectrum Activity : this compound inhibits both mTOR and Akt signaling pathways in cancer cells, a feature absent in traditional antifungals like bifonazole .

Structural and Pharmacokinetic Comparisons

Table 2: Structural and Pharmacokinetic Profiles

Compound Molecular Formula Salt Form Topical Bioavailability Plasma Half-Life
This compound C₁₂H₁₇NO₂ Free acid High (nail lacquer) 1.7 hours
Ciclopiroxolamine C₁₂H₁₇NO₂·C₃H₉NO Olamine salt Moderate (cream) Similar to parent
Deferasirox C₂₁H₁₅N₃O₇ Chelating agent Low 12–16 hours

Key Findings:

  • Salt Forms : Ciclopiroxolamine, a water-soluble salt, is used in creams but has equivalent antifungal activity to this compound .
  • Chemical Stability : this compound derivatives (e.g., glucuronide lithium salt) show enhanced solubility but reduced antifungal potency .

生物活性

Ciclopirox is a synthetic antifungal agent that has garnered attention not only for its antifungal properties but also for its potential applications in oncology and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various conditions, and recent research findings.

This compound exhibits a multifaceted mechanism of action that contributes to its biological activity:

  • Antifungal Activity : this compound disrupts the synthesis of fungal cell walls and membranes, leading to cell death. It has been shown to inhibit the growth of a wide range of fungi, including dermatophytes and yeasts .
  • Antitumor Effects : Recent studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly in colorectal cancer (CRC). It modulates key proteins involved in cell proliferation, such as cyclins and cyclin-dependent kinases (CDKs), ultimately leading to reduced tumor growth .
  • Synergistic Effects : this compound may enhance the efficacy of other antimicrobial agents. For instance, it has been shown to potentiate the action of polymyxin B against gram-negative bacteria by altering lipopolysaccharide composition and metabolism .

Antifungal Applications

This compound is commonly used in dermatological formulations for treating superficial fungal infections. A comparative study demonstrated that this compound olamine was as effective as luliconazole in achieving complete cure rates for dermatophytosis, with no significant differences between the two treatments . The following table summarizes key clinical findings:

Treatment GroupComplete Cure Rate (%)Clinical Cure Rate (%)Mycological Cure Rate (%)
This compound84.0988.6386.36
Luliconazole83.7288.3786.04

Onychomycosis Treatment

In the treatment of onychomycosis (fungal nail infection), this compound nail lacquer (8% formulation) has shown promising results. A multicenter study indicated that this compound had a notable number needed to treat (NNT) of 21 for complete cure, demonstrating its effectiveness compared to other treatments like amorolfine .

Antitumor Activity

This compound's potential as an anticancer agent has been explored in various studies:

  • Colorectal Cancer : In vivo studies revealed that this compound significantly inhibited CRC xenograft growth by inducing oxidative stress and disrupting mitochondrial respiration, which are critical for cancer cell survival .
  • Mechanistic Insights : The compound's ability to reduce levels of cyclins A, D1, B1, and CDK4/6 suggests that it effectively halts the progression of the cell cycle in cancer cells .

Safety and Tolerability

This compound is generally well tolerated with a low incidence of adverse effects. In studies involving its use as a shampoo for seborrheic dermatitis, response rates were significantly higher compared to vehicle treatments, with good local tolerance reported in over 85% of subjects .

Case Studies and Research Findings

Several case studies have highlighted this compound's diverse applications:

  • Seborrheic Dermatitis : In a randomized trial, this compound shampoo demonstrated higher efficacy in reducing symptoms compared to placebo, with relapse rates significantly lower among treated patients .
  • Combination Therapies : Research indicates that this compound may enhance therapeutic outcomes when used alongside systemic antifungals such as itraconazole, particularly due to its different mechanisms of action .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Ciclopirox’s antifungal mechanisms in vitro?

this compound is commonly tested in Candida spp. and dermatophyte bioassays using broth microdilution to determine minimum inhibitory concentrations (MICs). For topical applications, 3D skin-equivalent models or keratinocyte monolayers are used to assess penetration and cellular toxicity . To validate efficacy, combine MIC assays with time-kill kinetics and fluorescence microscopy to visualize fungal membrane disruption .

Q. How do researchers account for variability in this compound’s efficacy across fungal species?

Standardize testing using CLSI/FDA guidelines (e.g., M27-A3 for yeasts) and include positive controls (e.g., fluconazole). Use genomic sequencing to identify species-specific resistance markers (e.g., ERG11 mutations in Candida) and correlate with this compound’s MIC shifts. Statistical tools like ANOVA or mixed-effects models can quantify inter-species variability .

Q. What methodologies are used to differentiate this compound’s antifungal activity from its anti-inflammatory effects in dermatological research?

Employ dual-approach studies:

  • Antifungal: Quantify hyphal growth inhibition in Trichophyton rubrum via calcofluor white staining.
  • Anti-inflammatory: Measure IL-6/TNF-α suppression in LPS-stimulated HaCaT cells using ELISA. Use siRNA knockdown of inflammatory pathways (e.g., NF-κB) to isolate this compound’s mechanism .

Advanced Research Questions

Q. How can iron chelation by this compound be leveraged to study its off-target effects in cancer or bacterial infections?

this compound’s iron-binding capacity disrupts ribonucleotide reductase (RNR) activity, critical for DNA synthesis. In Pseudomonas aeruginosa, quantify pyocyanin production (UV-Vis spectrophotometry at 520 nm) and biofilm biomass (crystal violet assay) pre/post-treatment. For cancer models (e.g., Ewing sarcoma), use RNA-seq to track downregulation of RNR subunit RRM2 and apoptosis markers (e.g., caspase-3 cleavage) .

Q. What experimental designs resolve contradictions in this compound’s dual role as a virulence inhibitor and cytotoxic agent?

Apply dose-response curves with in vitro infection models (e.g., macrophage-Pseudomonas co-cultures) to identify therapeutic windows. Use transcriptomic profiling (RNA-seq) to distinguish gene networks affected at sub-MIC (virulence suppression) vs. lethal doses (host cell toxicity). Incorporate PICOT frameworks to define population (bacterial/host cells), intervention (this compound concentration), and outcomes (virulence vs. viability) .

Q. How can researchers optimize this compound’s bioavailability for systemic applications despite its poor solubility?

Test nanoformulations (e.g., liposomes or PLGA nanoparticles) using dynamic light scattering (DLS) for size distribution and dialysis membrane release assays. Validate efficacy in murine systemic infection models with HPLC quantification of plasma/tissue concentrations. Compare pharmacokinetics (AUC, Cmax) to topical formulations .

Q. What strategies address conflicting data on this compound’s synergy with conventional antifungals?

Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) with azoles (e.g., clotrimazole) or polyenes (e.g., amphotericin B). Use Bliss independence or Loewe additivity models to classify interactions. Follow up with genomic analysis (e.g., RNA interference) to identify shared targets (e.g., ERG25 in ergosterol biosynthesis) .

Q. Methodological Guidance

  • Data Analysis: Use R/Bioconductor for differential gene expression analysis (limma or DESeq2 pipelines) when studying this compound’s transcriptional effects .
  • Ethical Compliance: For in vivo studies, adhere to ARRIVE 2.0 guidelines for preclinical trials, including sample size justification and randomization .
  • Reproducibility: Deposit raw data (e.g., RNA-seq FASTQ files) in public repositories like GEO or SRA, and include step-by-step protocols in supplementary materials .

特性

IUPAC Name

6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKYRAXSEDYPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048564
Record name Ciclopirox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ciclopirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.41e+00 g/L
Record name Ciclopirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29342-05-0
Record name Ciclopirox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29342-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciclopirox [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciclopirox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ciclopirox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ciclopirox
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CICLOPIROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19W019ZDRJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ciclopirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

144 °C
Record name Ciclopirox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ciclopirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

20 g of 4-methyl-6-cyclohexyl-2-pyrone, 8 g of hydroxylamine sulfate and 50 g of imidazole were heated to 90° C. Further 10 g of hydroxylamine sulfate were added portionwise in the course of 3 hours. After a reaction time of 5 hours, the mixture was worked up. 11.8 g of 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone melting at 143° C were obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2 g of 4-methyl-6-cyclohexyl-2-pyrone and 1 g of hydroxylamine were dissolved in a mixture of 1.5 g of 2-aminopyridine and 4.5 g of 2-amino-6-methylpyridine and stored for 9 days at room temperature. After the usual working up, there were obtained 0.79 g (37 %) of 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone melting at 143° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone, 1-hydroxy-4-methyl-6-n-hexyl, -6-iso-hexyl-, 6-n-heptyl- or -6-isoheptyl-2-pyridone, 1-hydroxy-4-methyl-6-octyl- or -6-isooctyl-2-pyridone, in particular 1-hydroxy-4-methyl-6-cyclohexylmethyl- or 6-cyclohexylethyl-2-pyridone, it being possible for the cyclohexyl radical in each case also to carry a methyl radical, 1-hydroxy-4-methyl-6-(2-bicyclo[2,2,1]heptyl)-2-pyridone, 1-hydroxy-3,4-dimethyl-6-benzyl- or -6-dimethylbenzyl-2-pyridone or 1-hydroxy-4-methyl-6-(β-phenylethyl-2-pyridone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6-n-heptyl- or -6-isoheptyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-hydroxy-4-methyl-6-octyl- or -6-isooctyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cyclohexyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1-hydroxy-3,4-dimethyl-6-benzyl- or -6-dimethylbenzyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
1-hydroxy-4-methyl-6-cyclohexylmethyl- or 6-cyclohexylethyl-2-pyridone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propionic acid, 3-chloro-, trimethylsilyl ester
Propionic acid, 3-chloro-, trimethylsilyl ester
Ciclopirox
Propionic acid, 3-chloro-, trimethylsilyl ester
Ciclopirox
Propionic acid, 3-chloro-, trimethylsilyl ester
Ciclopirox
Propionic acid, 3-chloro-, trimethylsilyl ester
Ciclopirox
Propionic acid, 3-chloro-, trimethylsilyl ester
Ciclopirox
Propionic acid, 3-chloro-, trimethylsilyl ester
Ciclopirox

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。